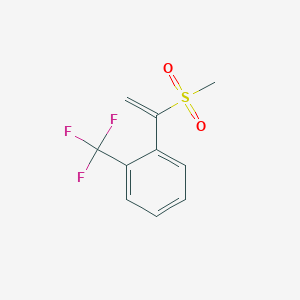
1-(1-Methanesulfonylethenyl)-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methanesulfonylethenyl)-2-(trifluoromethyl)benzene is a compound characterized by the presence of a methanesulfonyl group, an ethenyl group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(1-Methanesulfonylethenyl)-2-(trifluoromethyl)benzene typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives with functional groups that can be modified.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes:
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(1-Methanesulfonylethenyl)-2-(trifluoromethyl)benzene undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfonyl compounds.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various sulfone and substituted benzene derivatives.
Scientific Research Applications
1-(1-Methanesulfonylethenyl)-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential use as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(1-Methanesulfonylethenyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes that are influenced by the compound’s presence.
Comparison with Similar Compounds
1-(1-Methanesulfonylethenyl)-2-(trifluoromethyl)benzene can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C10H9F3O2S |
|---|---|
Molecular Weight |
250.24 g/mol |
IUPAC Name |
1-(1-methylsulfonylethenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3O2S/c1-7(16(2,14)15)8-5-3-4-6-9(8)10(11,12)13/h3-6H,1H2,2H3 |
InChI Key |
SQMQAGTUBLILTD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(=C)C1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


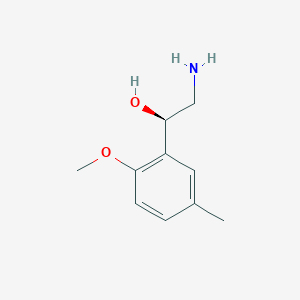

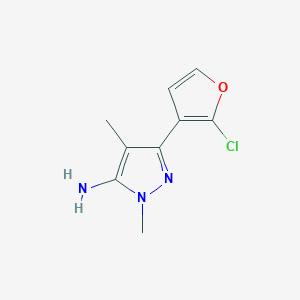

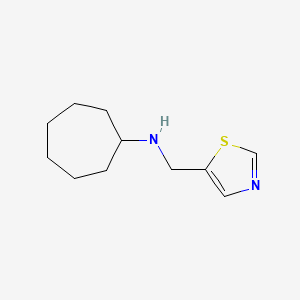
![2-{[(2-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13290021.png)
![3-Bromo-5-(propan-2-YL)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13290023.png)

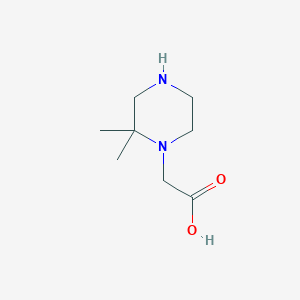

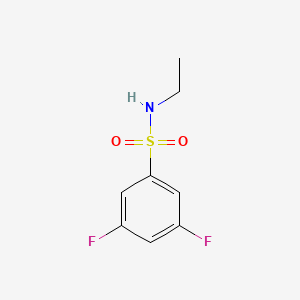

![N-[1-(3-chlorophenyl)ethyl]-N-methylcarbamoyl chloride](/img/structure/B13290042.png)

